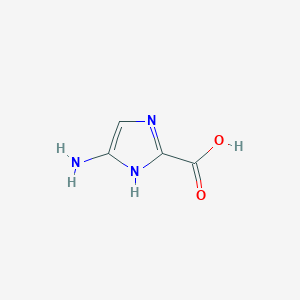

4-Amino-1H-imidazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-3(7-2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOFSMYXSBHWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622043 | |

| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155815-92-2 | |

| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1H-imidazole-2-carboxylic acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed protocols for its synthesis are not extensively documented in publicly available literature, this document outlines a plausible synthetic approach based on established methodologies for analogous compounds. It also summarizes its known physicochemical properties and explores its potential biological significance within the broader context of 4-aminoimidazole derivatives.

Physicochemical Properties

This compound (CAS No. 155815-92-2) is a small molecule with the potential for diverse chemical interactions. A summary of its key computed and known properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| CAS Number | 155815-92-2 | |

| XLogP3 | -0.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 127.038176411 | |

| Topological Polar Surface Area | 92 Ų | |

| Storage Temperature | 2–8 °C (under inert gas) |

Synthesis of this compound: A Proposed Pathway

A definitive, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, based on the well-established synthesis of the closely related compound, 4-amino-5-imidazolecarboxamide, a potential synthetic route can be proposed starting from diaminomaleonitrile. This proposed pathway involves a two-step process: the formation of an intermediate via reaction with formamide, followed by a cyclization and hydrolysis reaction.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Intermediate 1

This step is adapted from the industrial production method of a similar imidazole derivative.

-

Reaction Setup: In a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, under an argon atmosphere, sequentially add 1458 mL of anhydrous tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Phosphorus Oxychloride: Slowly add 344.7 g of phosphorus oxychloride dropwise, maintaining the temperature at or below 35 °C.

-

Reaction: After the addition is complete, allow the reaction to proceed at 35 °C for 2 hours. Monitor the reaction progress by sampling every hour until the starting material (diaminomaleonitrile) is consumed (e.g., as determined by liquid chromatography).

-

Workup: Quench the reaction by carefully adding it to a stirred mixture of ice and water. Neutralize the mixture with a suitable base (e.g., sodium carbonate) to a pH of 8. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization and Hydrolysis to this compound

This second step is a proposed modification of the subsequent step in the synthesis of 4-amino-5-imidazolecarboxamide.

-

Reaction Setup: In a 3L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and the crude intermediate from Step 1.

-

Heating: Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours. Monitor the reaction for completion.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to 0 °C. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should precipitate the crude product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological Properties and Potential Significance

While the specific biological activities of this compound are not extensively characterized, the broader class of 4-aminoimidazole derivatives has significant roles in various biological processes.

Involvement in Metabolic Pathways

Aminoimidazole derivatives are crucial intermediates in the de novo purine biosynthesis pathway. Specifically, 5-aminoimidazole ribonucleotide (AIR) is a key precursor in the synthesis of purine nucleotides, which are fundamental building blocks of DNA and RNA. The carboxylation of AIR is a critical step in this pathway. Given its structural similarity, it is plausible that this compound or its derivatives could interact with enzymes involved in purine metabolism.

Potential as Enzyme Inhibitors

Derivatives of imidazole carboxylic acids have been investigated as inhibitors of various enzymes. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics. Furthermore, certain 5-amino-1H-imidazole-4-carboxamide derivatives have been shown to be potent inhibitors of protein kinase C-ι, an oncogene overexpressed in several cancers. The structural features of this compound suggest it could be a scaffold for the development of novel enzyme inhibitors.

Signaling Pathway Interactions (Hypothesized)

Given that related aminoimidazole derivatives like 5-aminoimidazole-4-carboxamide riboside (AICAR) are known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis, it is conceivable that this compound could also modulate this or related signaling pathways. The AMPK pathway is a key regulator of glucose and lipid metabolism, and its activation has therapeutic implications for metabolic diseases such as type 2 diabetes.

Caption: The established signaling pathway of AICAR, a related aminoimidazole derivative, through AMPK.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of synthetic and medicinal chemistry. While a standardized synthesis protocol is not yet established in the literature, a plausible route based on known transformations of similar compounds provides a solid foundation for its preparation. The structural similarities to biologically important aminoimidazole derivatives suggest its potential for interaction with key metabolic and signaling pathways, warranting further exploration of its biological activities and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

4-Amino-1H-imidazole-2-carboxylic Acid: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This technical guide focuses on the biological activities of 4-Amino-1H-imidazole-2-carboxylic acid and its derivatives, which have emerged as promising scaffolds in the development of novel therapeutic agents. This document synthesizes current research on their anticancer and antimicrobial properties, detailing the underlying mechanisms of action, associated signaling pathways, and quantitative efficacy data. Furthermore, it provides comprehensive experimental protocols for the evaluation of these biological activities and visualizes key cellular pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Imidazole and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The imidazole ring, with its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets.[2] Specifically, the this compound scaffold has been identified as a key pharmacophore in compounds exhibiting potent anticancer and antimicrobial effects. This guide provides an in-depth exploration of the biological activities associated with this core structure.

Anticancer Activity

Derivatives of the amino-imidazole-carboxylic acid core have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition, modulation of critical signaling pathways, and induction of apoptosis and cell cycle arrest.[3][4][5]

Mechanism of Action

Enzyme Inhibition:

-

Kinase Inhibition: Many imidazole-based compounds target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key player in the proliferation of cancer cells.[3] Other targeted kinases include Aurora kinases and p38 MAP kinase, which are involved in cell division and stress responses, respectively.[3][6]

-

Tubulin Polymerization Inhibition: Several imidazole derivatives act as microtubule destabilizing agents.[4] They inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

-

Sirtuin Inhibition: Recent studies have explored the inhibition of sirtuins, a class of histone deacetylases, by imidazole derivatives. For example, inhibition of SIRT6 by an imidazole derivative has been shown to impact the Nrf2/Keap1 signaling pathway, which is involved in cellular stress response and cancer progression.[6]

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Trisubstituted imidazoles have been found to induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.

-

Nrf2/Keap1 Pathway: The Nrf2/Keap1 signaling pathway is a major regulator of redox homeostasis.[6] High levels of Nrf2 in cancer are associated with poor prognosis and therapeutic resistance. Imidazole derivatives that inhibit SIRT6 can modulate this pathway, presenting a novel therapeutic strategy.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 ± 0.05 | [7] |

| HT-29 (Colon) | 1.194 ± 0.02 | [7] | ||

| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |

| Compounds 14 & 15 | Imidazopyridine-triazole conjugates | A549 (Lung) | 0.51 & 0.63 | [3] |

| Compounds 44 & 45 | Thiazole-benzimidazole derivatives | MCF-7 (Breast) | 6.30 & 5.96 | [3] |

| Compounds 35 & 36 | 2-phenyl benzimidazole derivatives | MCF-7 (Breast) | 3.37 & 6.30 | [3] |

| Compounds 27 & 28 | Purine-containing imidazoles | MCF-7, A549, HeLa, etc. | 0.2 - 1.8 | [3] |

Antimicrobial Activity

The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore, particularly effective in inhibiting metallo-β-lactamases (MBLs).[8][9] This activity is crucial for overcoming antibiotic resistance in bacteria. Additionally, various imidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[10][11]

Mechanism of Action

Metallo-β-Lactamase (MBL) Inhibition:

MBLs are bacterial enzymes that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered 'last-resort' antibiotics.[12] The development of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. 1H-imidazole-2-carboxylic acid derivatives have been designed to target the active site of MBLs, particularly VIM-type MBLs.[9][12] Structural optimization of these derivatives has led to potent inhibitors that can act synergistically with antibiotics like meropenem to combat resistant bacterial strains.[8][12]

Quantitative Data: Antimicrobial Activity

The following table presents the inhibitory activity of representative imidazole derivatives against MBLs and their synergistic effects with antibiotics.

| Compound ID | Target Enzyme/Strain | Activity | Reference |

| Compound 28 | VIM-2 & VIM-5 (MBLs) | IC50 = 0.018 µM | [8][9] |

| Various Derivatives | Meropenem-resistant E. coli | 1 µg/ml of compound reduced meropenem MIC by ≥16-fold | [8][9] |

| Compound 55 | VIM-2 MBL producing P. aeruginosa | Potent synergistic activity with meropenem | [12] |

| Amidrazone Derivatives | Candida sp., C. neoformans | Strong antifungal activity | [13] |

| HL1 & HL2 | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by imidazole derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole derivatives.

Caption: Nrf2/Keap1 signaling pathway and the role of SIRT6 inhibition.

Experimental Workflows

The following diagram outlines a general workflow for evaluating the biological activity of imidazole derivatives.

Caption: General experimental workflow for the biological evaluation of imidazole derivatives.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Anticancer Activity

This protocol is adapted from established methods for assessing the in vitro cytotoxicity of chemical compounds.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Test imidazole derivative

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a general method for assessing the inhibition of MBLs.

Objective: To determine the IC50 of a test compound against a purified MBL enzyme.

Materials:

-

Purified MBL enzyme (e.g., VIM-2)

-

Test imidazole derivative

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

-

Substrate (e.g., meropenem or a chromogenic substrate like CENTA)

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the MBL enzyme to wells containing various concentrations of the test compound. Include a positive control (a known MBL inhibitor) and a negative control (DMSO vehicle). Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitoring the Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at a specific wavelength (e.g., ~300 nm for meropenem).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, positions them as valuable scaffolds for future drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in this exciting field, facilitating further investigation and innovation.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 4-Amino-1H-imidazole-2-carboxylic Acid Derivatives

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological evaluation, and therapeutic potential of 4-Amino-1H-imidazole-2-carboxylic acid and its derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance, particularly the emergence of metallo-β-lactamase (MBL) producing bacteria, presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1] This has created an urgent need for the development of potent and effective MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy. Within this context, derivatives of this compound have emerged as a promising class of MBL inhibitors. This technical guide provides an in-depth overview of the research applications of these compounds, with a focus on their synthesis, mechanism of action, and biological activity against clinically relevant MBLs.

Core Scaffold and Mechanism of Action

The 1H-imidazole-2-carboxylic acid core serves as a crucial metal-binding pharmacophore (MBP) that targets the zinc ions essential for the catalytic activity of MBLs.[2] The imidazole nitrogen atoms and the carboxylic acid group can chelate the catalytic zinc ions in the MBL active site, thereby inhibiting the hydrolysis of β-lactam antibiotics.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 position of the imidazole ring are critical for achieving potent inhibition against various MBLs, particularly the Verona Integron-encoded Metallo-β-lactamases (VIMs).[4]

Below is a diagram illustrating the proposed mechanism of MBL inhibition by 1H-imidazole-2-carboxylic acid derivatives.

Synthesis of 1H-Imidazole-2-carboxylic Acid Derivatives

The synthesis of 1H-imidazole-2-carboxylic acid derivatives typically starts from commercially available imidazole precursors. A general synthetic workflow is outlined below.

Detailed Experimental Protocols

Protocol 3.1.1: Synthesis of 1H-Imidazole-2-carboxylic acid [5]

-

To a stirred aqueous solution of 2-imidazolecarboxaldehyde (0.030 mol) in water (10 ml), slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise.

-

Continue the reaction at room temperature for 72 hours.

-

After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide.

-

Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3.1.2: General Procedure for the Synthesis of 1-(Substituted)-1H-imidazole-2-carboxylic acid derivatives

This is a generalized procedure, and specific reaction conditions may need optimization.

-

Esterification of 1H-Imidazole-2-carboxylic acid: Reflux a solution of 1H-imidazole-2-carboxylic acid in an appropriate alcohol (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., H₂SO₄) to obtain the corresponding ester.

-

N-Alkylation/Arylation: React the imidazole ester with a suitable alkyl or aryl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the substituent at the N-1 position.

-

Ester Hydrolysis: Hydrolyze the ester group of the N-substituted imidazole ester using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF/methanol) to yield the final carboxylic acid derivative.

-

Purification and Characterization: Purify the final product by recrystallization or column chromatography. Characterize the structure and purity using techniques such as NMR, mass spectrometry, and elemental analysis.

Biological Evaluation

The efficacy of this compound derivatives as MBL inhibitors is evaluated through a series of in vitro assays.

Quantitative Data

The following tables summarize the inhibitory activity of representative 1H-imidazole-2-carboxylic acid derivatives against various MBLs and their synergistic effects with meropenem.

Table 1: In Vitro Inhibitory Activity (IC₅₀, µM) of Selected Imidazole Derivatives against Metallo-β-Lactamases

| Compound | VIM-2 IC₅₀ (µM) | VIM-5 IC₅₀ (µM) |

| 28 | 0.018 | 0.018 |

Data extracted from PubMed, Bioorg Med Chem. 2022 Oct 15:72:116993.[2]

Table 2: Synergistic Activity of Imidazole Derivatives with Meropenem (MIC, µg/mL)

| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + Inhibitor (1 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| E. coli producing VIM-type MBLs | >128 | ≤8 | ≥16 |

Data extracted from PubMed, Bioorg Med Chem. 2022 Oct 15:72:116993.[2]

Experimental Protocols

A typical workflow for the biological evaluation of these compounds is depicted below.

Protocol 4.2.1: Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin-based) [6][7]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂.[2]

-

MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in the assay buffer. The final concentration in the assay should be optimized to provide a linear rate of hydrolysis for at least 10 minutes.

-

Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to create a stock solution and then dilute in the assay buffer to a final concentration of 50-100 µM.[7]

-

Inhibitor Stock Solution: Dissolve the test compound in DMSO to create a stock solution, from which serial dilutions are made.

-

-

Assay Procedure (96-well plate format):

-

Pre-incubate the MBL enzyme with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer for 10-15 minutes at a constant temperature (e.g., 30°C).[6]

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4.2.2: Antimicrobial Susceptibility Testing (Checkerboard Assay) [6][8]

-

Bacterial Strain Preparation:

-

Use a carbapenem-resistant bacterial strain expressing an MBL (e.g., E. coli expressing a VIM-type MBL).

-

Grow the strain to a logarithmic phase and dilute to a standardized inoculum of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

-

-

Plate Preparation (96-well microtiter plate):

-

Prepare serial twofold dilutions of a carbapenem antibiotic (e.g., meropenem) along the x-axis.

-

Prepare serial twofold dilutions of the MBL inhibitor along the y-axis.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

-

MIC and FIC Index Determination:

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

An FIC index of ≤ 0.5 is typically considered synergistic.[9]

-

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel MBL inhibitors. Their ability to chelate the essential zinc ions in the MBL active site, coupled with their demonstrated synergistic effects with carbapenem antibiotics, underscores their therapeutic potential. Further research should focus on optimizing the structure of these compounds to enhance their potency, broaden their spectrum of activity against different MBL classes, and improve their pharmacokinetic and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of this important class of molecules in the fight against antibiotic resistance.

References

- 1. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nitrocefin.com [nitrocefin.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. kirbylab.org [kirbylab.org]

An In-depth Technical Guide to the Mechanisms of Action of Amino-Imidazole Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core mechanisms of action for prominent derivatives of amino-imidazole carboxylic acids that have been the subject of significant research and drug development efforts. Direct, in-depth research on the specific molecule 4-Amino-1H-imidazole-2-carboxylic acid is limited in the public domain. Therefore, this paper focuses on the well-characterized activities of structurally related compounds that represent the key therapeutic strategies employing the amino-imidazole carboxylic acid scaffold.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors and modulators of cellular signaling. This guide provides a detailed exploration of three distinct and significant mechanisms of action associated with amino-imidazole carboxylic acid derivatives: inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), inhibition of Metallo-β-Lactamases (MBLs), and activation of AMP-Activated Protein Kinase (AMPK). Each section will delve into the core mechanism, present relevant quantitative data, detail experimental protocols, and provide visual representations of the pathways and processes involved.

Inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) by 2,4-1H-Imidazole Carboxamides

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator in signaling pathways for pro-inflammatory cytokines such as TNF-α and IL-1.[1] Dysregulation of TAK1 activity is implicated in inflammatory diseases and various cancers, making it a compelling therapeutic target.[1][2] A novel class of potent and selective TAK1 inhibitors has been identified based on a 2,4-1H-imidazole carboxamide scaffold.[1][3][4]

The mechanism of action for these compounds involves binding to the ATP-binding site of the TAK1 kinase domain. X-ray crystallography studies have revealed a distinct binding mode for these imidazole derivatives compared to other TAK1 inhibitors.[1][4] Key interactions include hydrogen bonding with the kinase hinge region, a crucial element for inhibitor binding.[1] Structure-based drug design has further optimized these compounds, leading to significant improvements in biochemical potency.[1][4]

Data Presentation

| Compound Derivative | Target | Kd (nM) | Kinase Inhibition (>65% at 10 µM) | Reference |

| Imidazole 22 | TAK1 | 55 | ABL1(H369P), EIF2AK1, TNK2, YANK1 | [1] |

Experimental Protocols

DNA-Encoded Chemical Library (DECL) Screening for TAK1 Inhibitors:

The initial discovery of the 2,4-1H-imidazole carboxamide scaffold as a TAK1 inhibitor was achieved through a DNA-Encoded Chemical Library (DECL) screen.[1]

-

Library Incubation: A mixture of multiple DNA-encoded chemical libraries is incubated with the target protein, TAK1–TAB1 fusion protein. Control incubations are performed without the target protein or in the presence of a known inhibitor to assess non-specific binding.[1]

-

Affinity Capture: The protein-ligand complexes are captured on a solid support matrix, such as His-Select IMAC, which binds to a His-tag on the recombinant protein.[1]

-

Washing: The matrix is washed to remove non-specifically bound library members.

-

Elution: The bound complexes are eluted, typically by heat denaturation.[1]

-

DNA Amplification and Sequencing: The DNA tags from the eluted library members are amplified by PCR and identified by DNA sequencing.

-

Hit Analysis: The sequencing data is analyzed to identify the chemical structures that were enriched in the presence of the target protein, leading to the identification of initial hits.[1]

Kinome Selectivity Screening:

To assess the selectivity of the identified inhibitors, they are screened against a large panel of human kinases.

-

Assay Format: A common format is the KINOMEscan™, which is a competition binding assay.

-

Procedure: The test compound is incubated with the kinase panel at a defined concentration (e.g., 10 µM). The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

-

Data Analysis: The results are reported as the percentage of kinase inhibited by the test compound.[1]

Mandatory Visualization

Caption: TAK1 Signaling Pathway and Inhibition by 2,4-1H-Imidazole Carboxamides.

Inhibition of Metallo-β-Lactamases (MBLs) by 1H-Imidazole-2-carboxylic Acid Derivatives

The emergence of bacterial resistance to β-lactam antibiotics, including the "last-resort" carbapenems, poses a significant threat to global health.[5] One of the primary mechanisms of resistance is the production of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics.[5][6] Derivatives of 1H-imidazole-2-carboxylic acid (ICA) have been identified as potent inhibitors of Class B1 MBLs, particularly the Verona Integron-encoded MBLs (VIMs).[5][6]

The mechanism of action of these ICA derivatives involves the chelation of the active site zinc ions, which are essential for the catalytic activity of the MBLs.[7] The imidazole-2-carboxylic acid moiety serves as a metal-binding pharmacophore.[6] Structure-activity relationship studies have demonstrated that substituents at the 1-position of the imidazole ring are crucial for achieving potent inhibition, primarily by engaging with flexible loops in the enzyme's active site.[5] These inhibitors exhibit synergistic antibacterial activity when co-administered with β-lactam antibiotics like meropenem.[5]

Data Presentation

| Compound Derivative | Target MBL | IC50 (µM) | Meropenem MIC Reduction (at 1 µg/mL inhibitor) | Reference |

| Compound 28 | VIM-2 | 0.018 | ≥16-fold | [6] |

| Compound 28 | VIM-5 | 0.018 | Not Reported | [6] |

| Compound 55 | VIM-2 | Not explicitly stated, but potent | Synergistic activity demonstrated | [5] |

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based):

A common method to assess the inhibitory activity of compounds against MBLs is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.[8][9]

-

Reagents and Buffers: Purified MBL enzyme (e.g., VIM-2), nitrocefin solution, assay buffer (e.g., HEPES buffer with ZnSO4 and a detergent).

-

Assay Procedure:

-

The inhibitor compound is pre-incubated with the MBL enzyme in the assay buffer for a defined period.

-

The enzymatic reaction is initiated by the addition of nitrocefin.

-

The hydrolysis of the β-lactam ring in nitrocefin by the MBL results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm).

-

-

Data Analysis: The rate of nitrocefin hydrolysis is measured in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[8][9]

Synergistic Antibacterial Activity Assay (Checkerboard Assay):

This assay determines the combined effect of an MBL inhibitor and a β-lactam antibiotic against a bacterial strain expressing an MBL.

-

Bacterial Strain: An engineered E. coli strain or a clinical isolate expressing the target MBL (e.g., VIM-2).

-

Assay Setup: A two-dimensional array of serial dilutions of the MBL inhibitor and the β-lactam antibiotic is prepared in a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

-

Incubation: The plate is incubated under appropriate conditions to allow bacterial growth.

-

Data Analysis: The minimum inhibitory concentration (MIC) of the antibiotic in the presence of the inhibitor is determined. A significant reduction in the MIC of the antibiotic indicates synergistic activity.[5]

Mandatory Visualization

Caption: Mechanism of Metallo-β-Lactamase Inhibition by ICA Derivatives.

Activation of AMP-Activated Protein Kinase (AMPK) by 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10][11] It is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state.[11] Activated AMPK stimulates ATP-producing pathways (e.g., glucose uptake and fatty acid oxidation) and inhibits ATP-consuming processes (e.g., protein and lipid synthesis).[11] 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that is metabolized intracellularly to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[10] ZMP is an AMP mimetic that allosterically activates AMPK.[10]

The mechanism of action of AICAR is therefore indirect; it serves as a prodrug for the active metabolite ZMP. ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-catalytic subunit by upstream kinases like LKB1.[11] This phosphorylation is essential for AMPK's kinase activity.[12][13] The activation of AMPK by AICAR has therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes.[10][14]

Data Presentation

| Treatment | Target | Effect | Fold Increase in Activity | Reference |

| AICAR (2 mM) | AMPK α2 in rat soleus muscle | Increased activity | ~2.9-fold (+192%) | [10] |

| AICAR (250 mg/kg) | AMPK in rat white quadriceps muscle | Increased activity | ~1.8-fold (+80%) | [14] |

| AICAR (250 mg/kg) | Glucose uptake in rat white muscle | Increased uptake | 4.9-fold | [14] |

| AICAR (250 mg/kg) | Fatty acid uptake in rat white muscle | Increased uptake | 2.4-fold | [14] |

Experimental Protocols

Western Blot for AMPK and ACC Phosphorylation:

This is a standard method to assess the activation of the AMPK pathway by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[12][13]

-

Cell/Tissue Treatment: Cells or tissues are treated with various concentrations of AICAR for a specified duration.[12][13]

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

-

Protein Quantification: The total protein concentration of the lysates is determined using a method like the BCA assay to ensure equal loading.[13]

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.[13]

-

The membrane is incubated with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin) is also used.[12]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13] The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

AMPK Activity Assay (Radiometric):

This assay directly measures the kinase activity of AMPK.[10][14]

-

Immunoprecipitation: AMPK is immunoprecipitated from cell or tissue lysates using antibodies specific for the α1 or α2 subunits.[10][11]

-

Kinase Reaction: The immunoprecipitated AMPK is incubated in a reaction buffer containing a specific peptide substrate (e.g., AMARA peptide), MgCl2, and [γ-32P]ATP.[10][11][14]

-

Stopping the Reaction and Spotting: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto phosphocellulose paper.

-

Washing: The paper is washed to remove unincorporated [γ-32P]ATP.

-

Quantification: The amount of 32P incorporated into the peptide substrate is quantified using a scintillation counter. The kinase activity is proportional to the amount of radioactivity detected.

Mandatory Visualization

Caption: Intracellular Activation of AMPK by the Prodrug AICAR.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-Amino-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-1H-imidazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes predicted data based on analogous structures and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data and includes a workflow for the spectroscopic characterization of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar imidazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.0 - 8.0 | Broad Singlet | 1H | Imidazole N-H proton |

| ~6.5 - 7.5 | Singlet | 1H | Imidazole C5-H proton |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amino group protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | Carboxylic acid carbon (-COOH) |

| ~140 - 150 | Imidazole C4 carbon (attached to -NH₂) |

| ~135 - 145 | Imidazole C2 carbon (attached to -COOH) |

| ~110 - 120 | Imidazole C5 carbon |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching (amino group) |

| 2500 - 3300 | Broad | O-H stretching (carboxylic acid) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| 1600 - 1650 | Medium | N-H bending (amino group) |

| 1500 - 1600 | Medium | C=N and C=C stretching (imidazole ring) |

| 1200 - 1300 | Medium | C-O stretching (carboxylic acid) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 127 | [M]+, Molecular ion |

| 110 | [M-OH]+, Loss of hydroxyl radical |

| 82 | [M-COOH]+, Loss of carboxyl group |

| 68 | Fragmentation of the imidazole ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and common adducts.

-

Typical ESI source parameters include a capillary voltage of 3-5 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.[1]

-

Visualizations

The following diagrams illustrate a general workflow for the spectroscopic characterization of a newly synthesized compound and a simplified representation of the de novo purine biosynthesis pathway where aminoimidazole derivatives are key intermediates.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Simplified de novo purine biosynthesis pathway showing key aminoimidazole intermediates.[2][3][4][5]

References

- 1. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 3. microbenotes.com [microbenotes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

Chemical structure and IUPAC name of 4-Amino-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 4-Amino-1H-imidazole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes general methodologies for the synthesis of related imidazole carboxylic acids to provide a relevant experimental context.

Chemical Structure and IUPAC Name

The foundational identity of any chemical compound lies in its structure and systematic nomenclature.

IUPAC Name: this compound[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed predictions.

| Property | Value | Reference |

| CAS Number | 155815-92-2 | [1][2] |

| Molecular Formula | C4H5N3O2 | [1][2] |

| Molecular Weight | 127.10 g/mol | [1] |

| Exact Mass | 127.038177 u | [1] |

| Topological Polar Surface Area | 92 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

Protocol: Oxidation of an Imidazole Aldehyde to a Carboxylic Acid

This protocol describes the synthesis of 1H-Imidazole-2-carboxylic acid from 1H-imidazole-2-carboxaldehyde. This method could potentially be adapted for the synthesis of the title compound, provided the corresponding 4-amino-1H-imidazole-2-carboxaldehyde is available and stable under the reaction conditions.

Materials:

-

1H-imidazole-2-carboxaldehyde

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve 1H-imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for an extended period (e.g., 72 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the water under reduced pressure at room temperature to avoid potential decarboxylation.

-

The resulting solid is then washed with a mixture of diethyl ether and water to remove any unreacted starting material and residual peroxide.

-

The purified white solid, 1H-Imidazole-2-carboxylic acid, is then dried under vacuum.

Logical Workflow for the Synthesis of Imidazole Carboxylic Acid Derivatives:

The following diagram illustrates a generalized workflow for the synthesis of imidazole carboxylic acid derivatives, which could be conceptually applied to the synthesis of this compound.

References

Technical Guide: Solubility and Stability of 4-Amino-1H-imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-Amino-1H-imidazole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, adaptable protocols for the characterization of imidazole-based compounds. The information herein is intended to equip researchers and drug development professionals with the necessary experimental frameworks to assess the physicochemical properties of this compound and similar molecules. This guide includes detailed experimental protocols for solubility and stability assessment, recommendations for data presentation, and workflow visualizations to aid in experimental design.

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a carboxylic acid group, and an amino group. The imidazole moiety is a critical pharmacophore found in a wide array of biologically active molecules, exhibiting diverse activities such as antimicrobial and anticancer properties. The strategic placement of the amino and carboxylic acid groups suggests potential for this molecule to act as a versatile building block in medicinal chemistry, potentially engaging in various biological interactions.

Derivatives of the closely related 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[1] This highlights a potential area of therapeutic relevance for this compound. A thorough understanding of its solubility and stability is a prerequisite for any further development, from initial biological screening to formulation and clinical application. This guide provides the foundational methodologies to establish these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical vendor databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | Chemdad |

| Molecular Weight | 127.1 g/mol | Chemdad |

| CAS Number | 155815-92-2 | ChemicalBook[2], Chemdad |

| Appearance | Solid (predicted) | - |

| Storage Temperature | 2-8 °C under inert gas | Chemdad |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of both a carboxylic acid and an amino group suggests that the solubility of this compound will be highly dependent on pH.

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit amphoteric properties. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, likely resulting in its lowest aqueous solubility. In acidic solutions, the amino group and the imidazole ring nitrogens can be protonated, leading to a net positive charge and increased solubility. In basic solutions, the carboxylic acid group will be deprotonated, resulting in a net negative charge and increased solubility. In organic solvents, its solubility will vary based on the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a recommended starting point for characterizing this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) at pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.

-

Shaking incubator or orbital shaker with temperature control.

-

Centrifuge.

-

HPLC system with a UV detector.

-

Syringe filters (0.22 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. For analysis, dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method (see Section 5 for a general method).

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and structured format. Table 2 provides a template for reporting the experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Experimental Value |

| 37 | Experimental Value | |

| 0.1 M HCl | 25 | Experimental Value |

| 37 | Experimental Value | |

| PBS (pH 7.4) | 25 | Experimental Value |

| 37 | Experimental Value | |

| 0.1 M NaOH | 25 | Experimental Value |

| 37 | Experimental Value | |

| DMSO | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

Stability Profile

Assessing the stability of this compound is crucial to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling conditions. Forced degradation studies are essential for this purpose.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress factors to induce degradation.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector (preferably with a photodiode array detector)

-

LC-MS system for identification of degradation products.

-

Photostability chamber

-

Oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized in a table to show the percentage of degradation and the formation of impurities over time.

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants | Remarks (e.g., RRT of major degradant) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 | - |

| 24 | Value | Value | Value | Value | |

| 48 | Value | Value | Value | Value | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0 | - |

| 24 | Value | Value | Value | Value | |

| 48 | Value | Value | Value | Value | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 | - |

| 24 | Value | Value | Value | Value | |

| 48 | Value | Value | Value | Value | |

| Thermal (80°C, Solid) | 48 | Value | Value | Value | Value |

| Photolytic (ICH Q1B) | - | Value | Value | Value | Value |

Analytical Methodology

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

The following parameters provide a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 210-280 nm) |

| Injection Volume | 10 µL |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility and stability testing.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

References

4-Amino-1H-imidazole-2-carboxylic Acid: A Versatile Heterocyclic Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a core imidazole ring substituted with both an amine and a carboxylic acid group. This unique arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis. Its structural similarity to endogenous molecules, particularly as a precursor to the purine ring system, has positioned it as a critical starting material in medicinal chemistry and drug discovery.[1][2] The imidazole core is a key feature in numerous biologically active compounds, capable of participating in hydrogen bonding and coordinating with metal ions, which contributes to its diverse pharmacological applications.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in constructing complex molecular architectures.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [5][6] |

| Molecular Weight | 127.10 g/mol | [6] |

| CAS Number | 155815-92-2 | [5] |

| Appearance | Solid | [7] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Synthesis of Imidazole Scaffolds

The synthesis of substituted imidazoles can be achieved through various multicomponent reactions. A common strategy involves the cyclization of readily available starting materials. For instance, the Debus-Radziszewski reaction provides a pathway to synthesize imidazole derivatives, which has been successfully utilized to create novel antimicrobial agents.[3] More complex industrial methods may involve the reaction of precursors like diaminomaleonitrile with formamide, followed by a base-catalyzed ring closure to yield the desired amino-imidazole core structure.[8]

Below is a generalized workflow for the synthesis of a substituted amino-imidazole carboxamide, a closely related structure, illustrating a typical industrial production approach.

Applications as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a strategic precursor for synthesizing a range of important molecular scaffolds.

Synthesis of Purines

One of the most significant applications of amino-imidazole derivatives is in the synthesis of purines.[1] The de novo purine synthesis pathway in biology builds the purine rings from simpler precursors, including glycine, aspartate, glutamine, and one-carbon units.[2] In chemical synthesis, amino-imidazole carboxamide or related structures serve as advanced intermediates that can be cyclized to form the pyrimidine portion of the purine ring. This transformation typically involves reaction with a one-carbon source, such as formic acid or its derivatives, to close the ring and yield the final purine core, which is central to a vast number of pharmaceuticals, including antivirals and anticancer agents.[1][9]

The diagram below illustrates this crucial cyclization step.

Development of Biologically Active Molecules

Derivatives of imidazole-2-carboxylic acid have emerged as potent agents in drug development, particularly in combating antimicrobial resistance.

4.2.1 Metallo-β-lactamase (MBL) Inhibitors The production of metallo-β-lactamases (MBLs) by bacteria is a major cause of resistance to carbapenem antibiotics.[10] The 1H-imidazole-2-carboxylic acid scaffold has been identified as a core "metal-binding pharmacophore" capable of targeting multiple MBLs.[4] Structure-guided optimization of these derivatives has led to potent inhibitors of VIM-type MBLs. These inhibitors can restore the activity of antibiotics like meropenem against resistant bacterial strains.[4][10]

| Compound | Target MBL | IC₅₀ (µM) | Reference |

| Inhibitor 28 | VIM-2 | 0.018 | [4] |

| Inhibitor 28 | VIM-5 | 0.018 | [4] |

| Inhibitor 55 | VIM-1 | Potent Inhibition Reported | [10] |

4.2.2 Antimicrobial and Antiplatelet Agents Beyond MBL inhibition, the imidazole scaffold is integral to the development of novel antimicrobial agents.[3] The five-membered heterocycle can interfere with critical bacterial processes such as DNA replication and cell wall synthesis.[3] Furthermore, specific derivatives of imidazole-4-carboxylic acid have been synthesized and identified as antiplatelet agents, demonstrating activity as ADP antagonists, PAF antagonists, or COX-1 inhibitors.[11]

| Derivative Type | Biological Activity | IC₅₀ (µM) | Reference |

| Carboxamide 6c | ADP Antagonist | 2 | [11] |

| Ester 5c | PAF Antagonist | 1 | [11] |

| Ester 5c | COX-1 Inhibition | 0.4 | [11] |

| Derivative 6i | Adrenergic Antagonist | 0.15 | [11] |

| Derivative 6i | PAF Antagonist | 0.66 | [11] |

Key Experimental Protocols

Protocol: N-Alkylation of 4-Nitro-1H-imidazole [1]

Objective: To introduce an alkyl group at the N-1 position of the imidazole ring, a common step in the synthesis of purine precursors.

Materials:

-

4-nitroimidazole (5.66 g, 0.050 mol)

-

Potassium tert-butoxide (t-BuOK) (5.70 g, 0.051 mol)

-

Alkyl halide (e.g., Methyl iodide, 28.40 g, 0.200 mol)

-

Dimethyl sulfoxide (DMSO) (100 mL)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of 4-nitroimidazole (0.050 mol) and t-BuOK (0.051 mol) in DMSO (100 mL), add the alkyl halide (0.100-0.200 mol) dropwise at room temperature.[1]

-

Continue the reaction for 6-10 hours.[1]

-

Upon completion, pour the reaction mixture into 200 mL of ice-water.

-

Extract the aqueous mixture with CHCl₃ (3 x 50 mL).[1]

-

Combine the organic layers and wash with water (150 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the desired N-alkylated product.[1]

Conclusion

This compound and its related structures are foundational building blocks in modern organic and medicinal chemistry. Their utility is prominently demonstrated in the synthesis of purines and in the development of novel therapeutics targeting critical areas such as antibiotic resistance. The strategic placement of reactive amino and carboxyl groups on a stable heterocyclic core provides synthetic chemists with a powerful tool for constructing complex and biologically active molecules. Further exploration of this scaffold is expected to yield new drug candidates and innovative synthetic methodologies.

References

- 1. mdpi.com [mdpi.com]

- 2. microbenotes.com [microbenotes.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 10. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-1H-imidazole-2-carboxylic Acid Derivatives as Enzyme Inhibitors

ABSTRACT: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of 4-amino-1H-imidazole-2-carboxylic acid derivatives as potential enzyme inhibitors. The imidazole scaffold is a cornerstone in medicinal chemistry, known for its versatile interactions with a wide array of biological targets.[1][2] This guide outlines a representative synthetic route, protocols for in vitro enzyme inhibition assays, and a summary of inhibitory activities of related imidazole compounds against key enzymes implicated in various diseases.

Introduction

Imidazole-based compounds are integral to medicinal chemistry, forming the core structure of numerous biologically active molecules and clinically approved drugs. Their ability to engage in hydrogen bonding and electrostatic interactions makes them privileged scaffolds for designing enzyme inhibitors.[1] This document focuses on the this compound framework, a scaffold with potential for developing novel therapeutics targeting enzymes such as cyclooxygenases (COX), protein kinases, and metallo-β-lactamases. We present generalized synthetic strategies, detailed protocols for evaluating enzyme inhibition, and quantitative data to guide research in this area.

Synthesis of this compound Derivatives

While numerous methods exist for the synthesis of substituted imidazoles[3][4][5], a specific, high-yield, and scalable synthesis for this compound is not extensively documented in readily available literature. Below is a representative, multi-step synthetic protocol conceptualized from established organic chemistry principles for imidazole synthesis.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a potential pathway starting from imidazole-2-carboxaldehyde.

Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid

-

Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in 10 mL of water in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Slowly add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise to the stirred solution at room temperature.[6]

-

Continue the reaction at room temperature for 72 hours.[6]

-

After the reaction is complete, remove the water by distillation under reduced pressure to yield a white crystalline solid.[6]

-

Wash the resulting solid with a diethyl ether/water (4:1) mixture to remove any residual peroxide.[6]

Step 2: Nitration of 1H-Imidazole-2-carboxylic acid

-

To a stirred solution of 1H-imidazole-2-carboxylic acid in concentrated sulfuric acid, cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitro-1H-imidazole-2-carboxylic acid.

-

Filter, wash with cold water, and dry the product.

Step 3: Reduction to this compound

-

Suspend the 4-nitro-1H-imidazole-2-carboxylic acid in a suitable solvent such as ethanol or methanol.

-